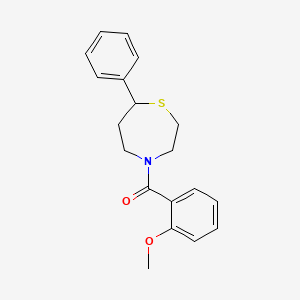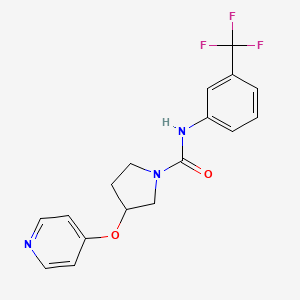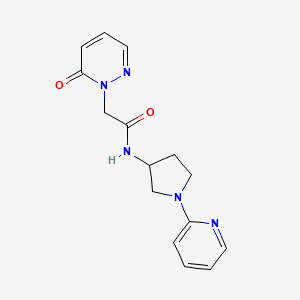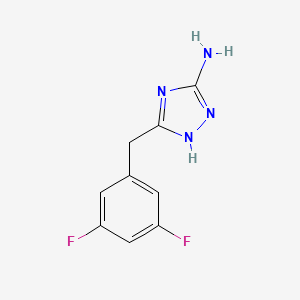![molecular formula C13H11N5S B2685249 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide CAS No. 338405-73-5](/img/structure/B2685249.png)
2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is a complex organic molecule that contains several functional groups including pyridinyl, triazolyl, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyridinyl and triazolyl groups might participate in electrophilic substitution reactions. The sulfide group could potentially undergo oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a high melting point due to the presence of the aromatic rings. The sulfide group might make the compound polar and therefore soluble in polar solvents .
Aplicaciones Científicas De Investigación
Electrochemical Studies
The polarographic analysis of alkyl sulfoxides and sulfides, including compounds structurally similar to "2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide," has revealed insights into their electrochemical behavior. These compounds undergo irreversible reduction in aqueous ethanol, highlighting their potential in electrochemical applications and synthesis processes (Johansson & Wendsjö, 1983).
Drug Delivery Systems
Innovations in drug delivery systems have utilized the encapsulation of lipophilic derivatives within water-soluble metal cages. Such systems, incorporating pyridine and triazole units, demonstrate increased cytotoxicity against cancer cells, suggesting a promising approach for targeted cancer therapies (Mattsson et al., 2010).
Synthetic Methodologies
The development of synthetic methodologies for creating complex molecules is crucial for pharmaceutical and material science. Studies have explored the synthesis and green metric evaluation of compounds containing the pyridine moiety, offering insights into more sustainable and efficient chemical synthesis processes (Gilbile et al., 2017).
Material Science Applications
Research into high refractive polyimides containing pyridine and sulfur units has unveiled materials with exceptional optical properties. These materials show promise for applications in optics and electronics, where high refractive indices and low birefringence are desirable (Guan et al., 2017).
Catalysis
Catalytic applications of pyridine and triazole derivatives include the electrochemical reduction of CO2, showcasing the potential of these compounds in environmental remediation and sustainable chemistry practices (Nganga et al., 2017).
Direcciones Futuras
The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail .
Mecanismo De Acción
Target of Action
The primary target of the compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .
Mode of Action
The compound “this compound” interacts with alpha-synuclein by inhibiting its aggregation . In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to reduce the aggregation of alpha-synuclein, thereby potentially mitigating these harmful effects .
Biochemical Pathways
The compound “this compound” affects the biochemical pathway involving alpha-synuclein. In Parkinson’s disease, the aggregation of alpha-synuclein leads to the formation of Lewy bodies, which are characteristic of the disease . By inhibiting the aggregation of alpha-synuclein, this compound may affect the progression of Parkinson’s disease .
Result of Action
The result of the action of “this compound” is the reduction of alpha-synuclein aggregation . This could potentially lead to a decrease in the formation of Lewy bodies, thereby reducing neurotoxicity and neurodegeneration in Parkinson’s disease .
Propiedades
IUPAC Name |
2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDHXUXOGUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)






![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)


![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)